

A Comprehensive Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(Methylsulfonyl)benzaldehyde**

Cat. No.: **B046332**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **4-(methylsulfonyl)benzaldehyde**, a key intermediate in the synthesis of broad-spectrum antibiotics such as thiamphenicol and florfenicol. A thorough understanding of its solubility is crucial for optimizing crystallization processes, which is an effective method for its purification. [1][2] This document compiles quantitative solubility data in various organic solvents, details the experimental protocols for solubility determination, and presents logical workflows through diagrams.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃ S	[3][4]
Molecular Weight	184.21 g/mol	[3][4]
Melting Point	155-161 °C	[3]
Appearance	Light yellow-beige to light brown crystalline powder	[3]
CAS Number	5398-77-6	[3]

Solubility Data

The solubility of **4-(methylsulfonyl)benzaldehyde** has been experimentally determined in a range of organic solvents and binary mixtures. The data consistently shows that solubility increases with temperature.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Solubility in Pure Organic Solvents

The mole fraction solubility of **4-(methylsulfonyl)benzaldehyde** was measured in nine organic solvents over a temperature range of 283.15 K to 318.15 K.[\[1\]](#) At any given temperature within this range, the solubility follows the order: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Table 1: Mole Fraction Solubility (x) of **4-(Methylsulfonyl)benzaldehyde** in Pure Solvents at Various Temperatures (K)

Temperature (K)	Methanol	Ethanol	1-Propanol	2-Propanol	1-Butanol	Acetonitrile	Acetone	Toluene	Acetic Acid
283.15	0.0245	0.0158	0.0098	0.0085	0.0105	0.0452	0.0589	0.0121	0.0356
288.15	0.0295	0.0192	0.0121	0.0105	0.0129	0.0541	0.0701	0.0148	0.0423
293.15	0.0354	0.0232	0.0148	0.0129	0.0158	0.0642	0.0828	0.018	0.05
298.15	0.0423	0.0279	0.018	0.0157	0.0192	0.0758	0.0973	0.0218	0.0588
303.15	0.0502	0.0334	0.0218	0.019	0.0232	0.0889	0.1138	0.0263	0.0688
308.15	0.0593	0.0398	0.0263	0.0229	0.0279	0.1038	0.1325	0.0316	0.0802
313.15	0.07	0.0472	0.0316	0.0275	0.0334	0.1207	0.1538	0.0378	0.0931
318.15	0.0824	0.0558	0.0378	0.033	0.0398	0.1398	0.178	0.045	0.1078

Solubility in Binary Solvent Mixtures

Studies have also investigated the solubility of **4-(methylsulfonyl)benzaldehyde** in binary mixtures of acetonitrile with methanol, ethanol, and isopropanol.[\[5\]](#)[\[7\]](#) In these systems, solubility increases with both rising temperature and an increasing mass fraction of acetonitrile.

[5][6] At the same temperature and mass fraction of acetonitrile, the mole fraction solubility is greatest in the acetonitrile + methanol mixture.[5][6]

Experimental Protocols

The presented solubility data was primarily obtained using a static equilibrium or isothermal dissolution equilibrium method.[1][5][7] The following is a detailed methodology based on these established protocols.

Static Equilibrium Method for Solubility Determination

This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

1. Materials and Apparatus:

- Solute: Purified **4-(methylsulfonyl)benzaldehyde** (mass fraction > 0.99).[1]
- Solvents: Analytical grade organic solvents.[1]
- Apparatus:
 - Analytical balance (uncertainty \pm 0.0001 g).[1]
 - Thermostatic water bath (uncertainty \pm 0.05 K).[1]
 - Jacketed glass vessel.
 - Magnetic stirrer.
 - Syringe with a filter (e.g., 0.45 μ m pore size).
 - High-Performance Liquid Chromatography (HPLC) system for concentration analysis.[1]

2. Procedure:

- An excess amount of **4-(methylsulfonyl)benzaldehyde** is added to a known mass of the selected solvent in a jacketed glass vessel.

- The vessel is sealed and placed in a thermostatic water bath to maintain a constant temperature.
- The mixture is continuously stirred for a sufficient time (e.g., 24-72 hours) to ensure solid-liquid equilibrium is reached.[8]
- After reaching equilibrium, stirring is stopped to allow the undissolved solid to settle.
- A sample of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected.
- The collected sample is immediately weighed.
- The solvent in the sample is evaporated under vacuum.
- The mass of the residual solid (solute) is determined.
- The mole fraction solubility is calculated from the masses of the solute and the solvent.
- Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical method like HPLC.[1]

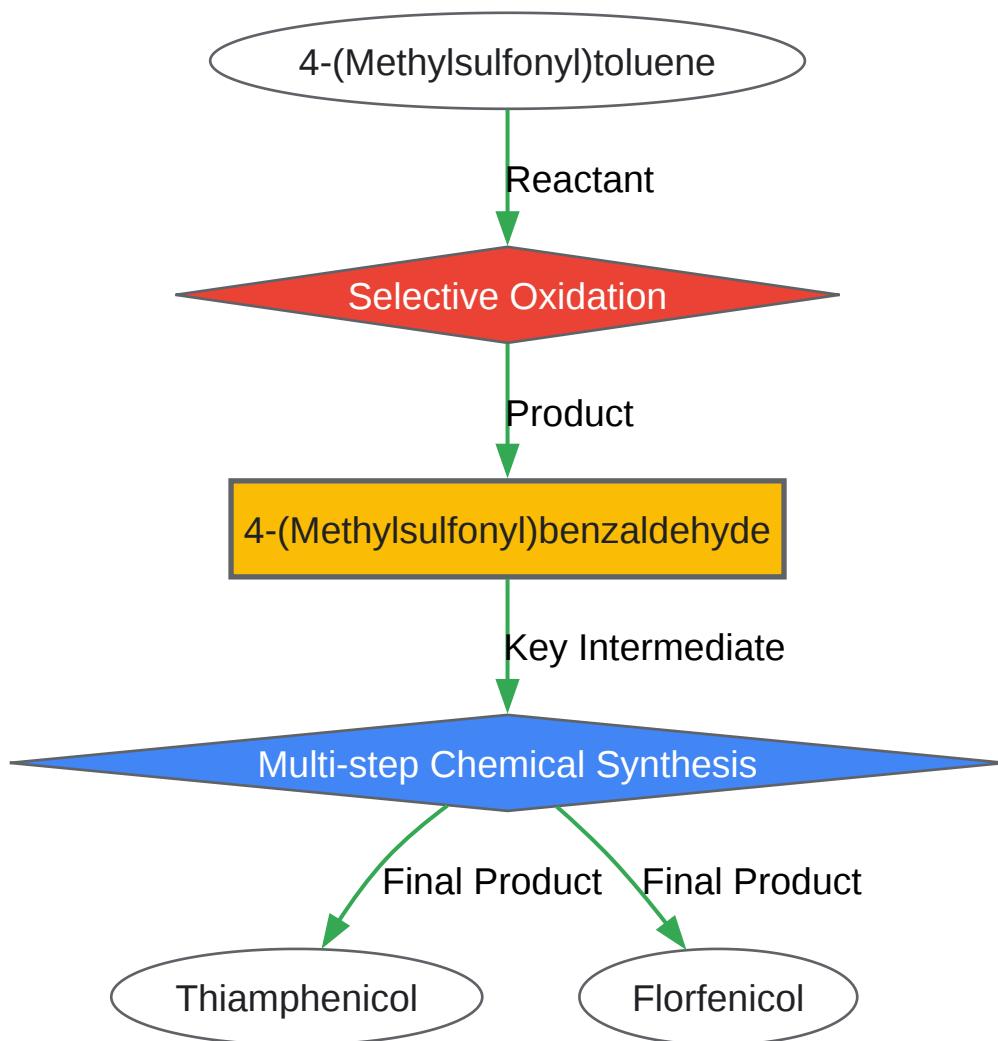
3. Data Correlation:

- The experimental solubility data is often correlated with thermodynamic models such as the modified Apelblat equation, the λh equation, the Wilson model, or the nonrandom two-liquid (NRTL) model to represent the relationship between solubility and temperature.[2][5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the static equilibrium method used to determine the solubility of **4-(methylsulfonyl)benzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the static equilibrium method.

Role in Antibiotic Synthesis

4-(Methylsulfonyl)benzaldehyde is a crucial building block in the pharmaceutical industry, particularly for synthesizing certain antibiotics.

[Click to download full resolution via product page](#)

Caption: Role of **4-(Methylsulfonyl)benzaldehyde** in antibiotic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 4. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [who.int](https://www.who.int) [who.int]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 4-(Methylsulfonyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046332#4-methylsulfonyl-benzaldehyde-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com